molecular formula C7H4ClF3O2S B1349289 3-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 777-44-6

3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1349289
CAS No.: 777-44-6
M. Wt: 244.62 g/mol
InChI Key: ONCAZCNPWWQQMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula CF3C6H4SO2Cl. It is a derivative of benzenesulfonyl chloride, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3C6H4SO3H+SOCl2CF3C6H4SO2Cl+SO2+HClCF3C6H4SO3H + SOCl2 \rightarrow CF3C6H4SO2Cl + SO2 + HCl CF3C6H4SO3H+SOCl2→CF3C6H4SO2Cl+SO2+HCl

Another method involves the chlorination of 3-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus-based chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrogen chloride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2SC_7H_4ClF_3O_2S . It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals . It is also used in the synthesis of fluorinated compounds, including fluorinated polymers, and in the preparation of fluorinated drugs .

Scientific Research Applications

This compound is widely used in research laboratories for the synthesis of organic compounds .

Organic Synthesis: It serves as a reagent in organic synthesis . For example, it is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles.

Catalysis: It can act as a catalyst in the synthesis of polymers .

Fluorinating Agent: It is used as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals .

Properties

This compound has the following properties [4, 7]:

  • CAS RN: 777-44-6 [4, 7]
  • Molecular Formula: C7H4ClF3O2SC_7H_4ClF_3O_2S [4, 7]
  • Molecular Weight: 244.61 g/mol [4, 7]
  • Purity: >98.0%(GC)(T)
  • Physical State: Liquid at 20°C
  • Boiling Point: 77°C to 79°C at 0.8 mmHg
  • Density: 1.5200g/mL
  • Refractive Index: 1.4847 to 1.4867
  • Solubility: Reacts with water

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonylurea bonds, which are crucial in the biological activity of many drugs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride

Comparison: 3-(Trifluoromethyl)benzenesulfonyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can influence the compound’s reactivity and the properties of the resulting products. For example, the 3-position may offer different steric and electronic effects compared to the 2- or 4-positions, leading to variations in reaction outcomes and applications .

Biological Activity

3-(Trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.

  • Molecular Formula : C7_7H4_4ClF3_3O2_2S
  • Molecular Weight : 242.62 g/mol
  • Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The sulfonyl chloride functional group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity . The trifluoromethyl group can enhance the metabolic stability and efficacy of these compounds in biological systems. For instance, studies have shown that derivatives of benzenesulfonyl chlorides possess antibacterial and antifungal activities, suggesting that this compound could similarly be effective against various pathogens .

Anticancer Potential

The trifluoromethyl group is known to influence the pharmacological properties of drugs. In a study focusing on trifluoromethyl-containing drugs, it was noted that such modifications often lead to improved potency and selectivity against cancer cell lines. While specific data on this compound's anticancer activity is limited, the structural similarities with other active compounds suggest a potential for anticancer applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride can react with nucleophilic sites on enzymes, potentially inhibiting their activity. For example, studies on related compounds indicate that they may act as inhibitors of thrombin, a key enzyme in blood coagulation .
  • Interaction with Cellular Targets : The lipophilic nature of the trifluoromethyl group may facilitate membrane permeability, allowing the compound to interact with intracellular targets more effectively.

Case Studies

  • Antibacterial Activity Assessment
    • A study evaluated various benzenesulfonamide derivatives for antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. While direct testing of this compound was not reported, related compounds showed promising results, indicating that similar derivatives could possess comparable activity .
  • Thrombin Inhibition Studies
    • Research involving sulfonamide derivatives demonstrated their ability to inhibit thrombin effectively. The binding interactions were characterized using molecular docking studies, revealing that modifications like the trifluoromethyl group could enhance binding affinity and specificity .

Summary of Findings

Property Details
Chemical Class Sulfonyl Chloride
Biological Activities Antimicrobial, Potential Anticancer
Mechanism Enzyme inhibition via nucleophilic attack; enhanced membrane permeability due to lipophilicity
Case Studies Antibacterial efficacy against various strains; thrombin inhibition studies

Q & A

Q. What are the key physical and chemical properties of 3-(Trifluoromethyl)benzenesulfonyl chloride critical for experimental handling?

Answer:

  • Physical Properties :
    • Molecular Weight : 244.62 g/mol (C7_7H4_4ClF3_3O2_2S) .
    • Boiling Point : Reported values vary depending on pressure: 79–80°C at 1 mmHg and 88–90°C under unspecified conditions .
    • Density : 1.526 g/mL at 20°C .
    • Refractive Index : n20_{20}/D 1.4860 .
  • Safety Data :
    • GHS Classifications : Skin corrosion (Category 1B), severe eye damage (Category 1), and metal corrosion .
    • Handling Recommendations : Use personal protective equipment (PPE), avoid inhalation, and work in a fume hood due to its corrosive nature .

Methodological Insight : Prioritize pressure-controlled distillation for purification, and confirm identity via 19F^{19}\text{F} NMR (expected shifts due to the -CF3_3 group) and IR spectroscopy (S=O stretching at ~1370–1350 cm1^{-1}) .

Q. What synthetic methodologies are commonly employed to prepare this compound in laboratory settings?

Answer:

  • Chlorosulfonation : React 3-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO3_3H) under anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride after quenching with HCl .
  • Alternative Routes : Sulfur trioxide (SO3_3) in dichloroethane with subsequent chlorination using PCl5_5 may also be employed, though this requires rigorous moisture control .

Methodological Insight : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm product purity by elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

Answer:

  • Spectroscopic Techniques :
    • 1H^{1}\text{H} NMR : Aromatic protons appear as a multiplet (δ 7.6–8.2 ppm) with distinct coupling patterns due to the -CF3_3 group’s electron-withdrawing effect .
    • 13C^{13}\text{C} NMR : The sulfonyl carbon resonates at ~125–130 ppm, while the -CF3_3 group appears as a quartet (δ ~120 ppm, 1JCF^1J_{C-F} ≈ 270 Hz) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Purity >98% is typical for well-controlled syntheses .

Methodological Insight : Cross-validate melting points (if crystalline) and compare FT-IR spectra with literature data to rule out hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using this compound in nucleophilic substitution reactions?

Answer:

  • Steric and Electronic Considerations : The -CF3_3 group increases electrophilicity at the sulfur center but may sterically hinder nucleophilic attack. Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reactivity .
  • Temperature Control : Conduct reactions at −20°C to reduce hydrolysis or sulfonate ester formation. For example, in thiol synthesis, employ NaSH or thiourea under strictly anhydrous conditions .

Methodological Insight : Monitor reaction progress via 19F^{19}\text{F} NMR to detect unreacted starting material or fluorinated byproducts .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in cross-coupling reactions?

Answer:

  • Enhanced Electrophilicity : The -CF3_3 group withdraws electron density via inductive effects, increasing the sulfonyl chloride’s susceptibility to nucleophilic attack. This accelerates reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .
  • Steric Effects : The meta-substituted -CF3_3 group may direct nucleophiles to the para position of the benzene ring in regioselective reactions. For example, in Pd-catalyzed couplings, ligand selection (e.g., XPhos) can optimize para-substitution .

Methodological Insight : Use DFT calculations to model transition-state geometries and predict regioselectivity in complex systems .

Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound across literature sources?

Answer:

  • Pressure-Dependent Boiling Points : Boiling points vary with pressure (e.g., 79–80°C at 1 mmHg vs. 88–90°C at ambient pressure). Always report measurement conditions and calibrate equipment using reference standards .
  • Spectral Data Validation : Cross-reference NMR and IR data with high-quality sources (e.g., NIST Chemistry WebBook) and replicate experiments under identical conditions to confirm reproducibility .

Methodological Insight : Collaborate with analytical facilities for advanced techniques like X-ray crystallography or GC-MS to resolve structural ambiguities .

Properties

IUPAC Name

3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAZCNPWWQQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369809
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-44-6
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80369809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

2-Chloro-6-methylbenzenesulfonyl chloride (8, 7.82 g, 34.8 mmol) was added to a solution of 7 (8.83 g, 31.6 mmol) in pyridine (7.67 ml, 95.0 mmol) and the reaction mixture was stirred at room temperature overnight. CH2Cl2 and H2O were added to the reaction mixture and the organic phase was separated, washed with water and sat. NaCl solution, dried over Na2SO4 and concentrated to obtain the product 9, which was employed directly as such in the next stage.
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Synthesis routes and methods II

Procedure details

The m-trifluoromethylbenzenesulfonyl chloride starting material was prepared by reacting benzotrifluoride with chlorosulfonic acid in the presence of oleum (65% SO3), according to the method described in Chemical Abstracts 75, 19942d, (1971); German Offen. No. 1,954,448.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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